molecular formula C16H9BrF3NO B3185910 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline CAS No. 1189106-98-6

4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline

Cat. No.: B3185910
CAS No.: 1189106-98-6
M. Wt: 368.15 g/mol
InChI Key: JUCLZTUAGIDJSW-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 4-bromoquinoline with 2-phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.

Scientific Research Applications

4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes, while the quinoline ring can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-(trifluoromethoxy)quinoline: Lacks the phenyl group at the 2nd position.

    2-Phenyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom at the 4th position.

    4-Bromo-2-phenylquinoline: Lacks the trifluoromethoxy group at the 7th position.

Uniqueness

4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is unique due to the combination of the bromine atom, phenyl group, and trifluoromethoxy group on the quinoline ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .

Properties

CAS No.

1189106-98-6

Molecular Formula

C16H9BrF3NO

Molecular Weight

368.15 g/mol

IUPAC Name

4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H9BrF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H

InChI Key

JUCLZTUAGIDJSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br

Origin of Product

United States

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